molecular formula C10H18N2O2 B1355730 Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 208837-83-6

Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B1355730
CAS RN: 208837-83-6
M. Wt: 198.26 g/mol
InChI Key: UWWZMHWHRBGMIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the protection of the amine group, followed by the formation of the bicyclic ring system, and then the deprotection of the amine group. The tert-butyl group is introduced as a protecting group for the carboxylic acid group to prevent unwanted reactions during the synthesis process.


Molecular Structure Analysis

The molecular structure of Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is represented by the InChI code: 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3 . This compound is a chiral molecule, which allows it to interact with other chiral molecules in a specific way.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.27 . It is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Heteroaryl-Substituted Pyrazolo[1,5-a]pyridines

This compound serves as a reagent in synthesizing heteroaryl-substituted pyrazolo[1,5-a]pyridines . These are important for their potential use as RET inhibitors, which have applications in pharmaceutical compositions aimed at treating cancers.

Intermediate for Biotin Derivatives

It acts as a key intermediate in the synthesis of biotin derivatives . Biotin is a water-soluble vitamin that plays a crucial role in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids.

Organic Synthesis

The tert-butyl group in this compound makes it a valuable building block in organic synthesis . Its structure is used to introduce steric bulk or to protect nearby functional groups during reaction sequences.

Development of RET Inhibitors

As mentioned earlier, its use in the development of RET inhibitors is significant . RET is a receptor tyrosine kinase involved in cell growth and differentiation, and its inhibitors are being researched for therapeutic applications.

Chemical Education and Research

Due to its unique structure, it is used in chemical education to demonstrate the synthesis and reactivity of azabicyclo compounds . It also finds use in research laboratories for method development and reaction optimization.

Material Science

In material science, this compound can be used to modify surfaces or create new polymeric materials with specific properties due to its reactive amino group .

Life Science Research

In life sciences, it may be used to study enzyme-substrate interactions or to develop new biochemical assays based on its bicyclic structure .

Environmental Testing

Its derivatives could be used in environmental testing to detect the presence of certain contaminants or to study degradation pathways .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWZMHWHRBGMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585531
Record name tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

CAS RN

208837-83-6
Record name tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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